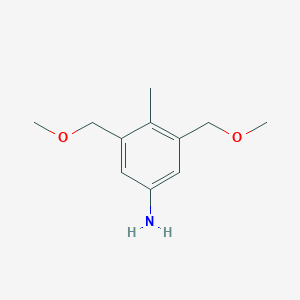
3,5-Bis(methoxymethyl)-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(methoxymethyl)-4-methylaniline is an organic compound with a complex structure that includes methoxymethyl groups and a methylaniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(methoxymethyl)-4-methylaniline typically involves the reaction of 3,5-bis(methoxymethyl)-4-bromo-benzaldehyde with p-tolylaldehyde and pyrrole. This reaction is carried out under specific conditions to ensure the formation of the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(methoxymethyl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate the methoxymethyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
3,5-Bis(methoxymethyl)-4-methylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Bis(methoxymethyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The methoxymethyl groups may enhance its ability to penetrate cell membranes and interact with intracellular targets. The compound may exert its effects through binding to enzymes, receptors, or other proteins, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(methoxymethyl)-1,4-oxaselenane: A related compound with similar methoxymethyl groups but different core structure.
3,5-Bis(trifluoromethyl)phenyl: Another compound with similar substituents but different chemical properties.
Uniqueness
3,5-Bis(methoxymethyl)-4-methylaniline is unique due to its specific combination of methoxymethyl groups and methylaniline core
Properties
CAS No. |
62224-09-3 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3,5-bis(methoxymethyl)-4-methylaniline |
InChI |
InChI=1S/C11H17NO2/c1-8-9(6-13-2)4-11(12)5-10(8)7-14-3/h4-5H,6-7,12H2,1-3H3 |
InChI Key |
CEDUIKXOZWCZHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1COC)N)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


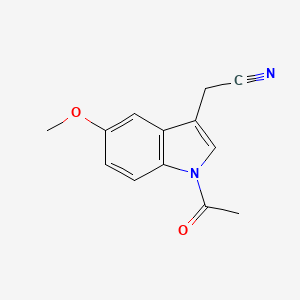
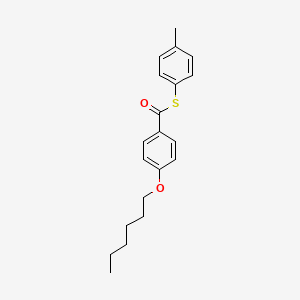
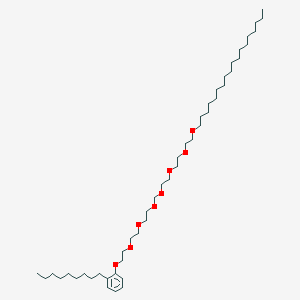
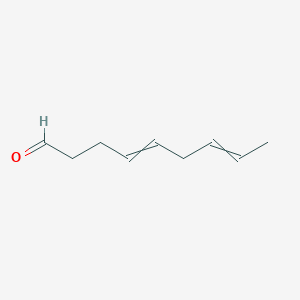
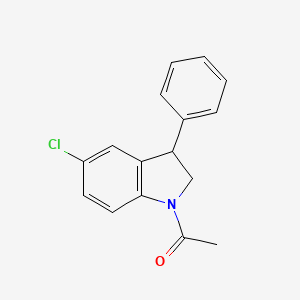
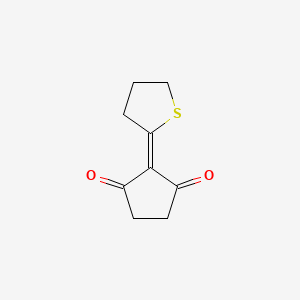
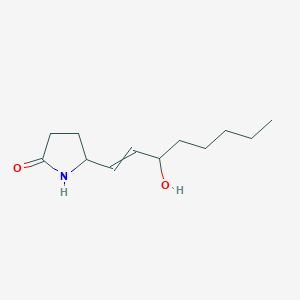
![N-Methyl-1-[(E)-methyldiazenyl]methanamine](/img/structure/B14534398.png)
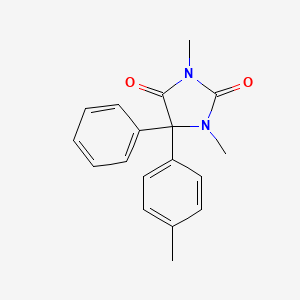
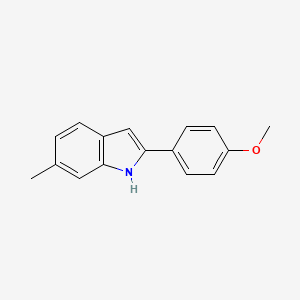
![3-Butyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B14534404.png)
![N-Hexyl-N-[(pyren-1-yl)methyl]acetamide](/img/structure/B14534408.png)
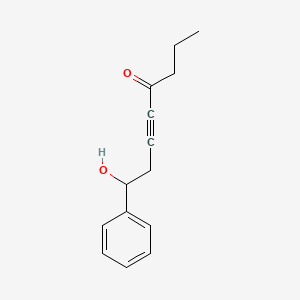
![2-[(2-Methyl-4-phenylbut-3-yn-2-yl)oxy]cyclohexan-1-ol](/img/structure/B14534420.png)
